K-13 (Ace inhib) - 108890-90-0

K-13 (Ace inhib)

Catalog Number: EVT-271449
CAS Number: 108890-90-0
Molecular Formula: C29H29N3O8
Molecular Weight: 547.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
K-13 is an ACE inhibitor produced by Micromonospora halophytics subsp. exilisia K-13.
Overview

K-13 is a novel compound classified as an angiotensin I-converting enzyme inhibitor. It is a cyclic dipeptide derived from isodityrosine, featuring a unique structure that contributes to its inhibitory activity against angiotensin-converting enzyme. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular conditions.

Source

K-13 was isolated from the culture broth of Micromonospora halophytica subsp. exilisia, a microorganism known for producing various bioactive compounds. The discovery of K-13 is part of ongoing research into natural products that can serve as effective ACE inhibitors, which play a critical role in regulating blood pressure and fluid balance in the body .

Classification

K-13 falls under the category of angiotensin-converting enzyme inhibitors, which are widely used in clinical settings to treat hypertension and heart failure. These compounds are classified based on their chemical structure and mechanism of action, with K-13 being recognized for its unique cyclic peptide formation .

Synthesis Analysis

Methods

The synthesis of K-13 involves several sophisticated techniques aimed at achieving enantiomerically pure compounds. The compound is synthesized through microbiological processes that utilize hydrolases, allowing for the resolution of precursors into their active forms.

Technical Details

The synthetic pathway for K-13 includes the following key steps:

  1. Isolation: Extracting the cyclic tripeptide from Micromonospora halophytica.
  2. Chemical Modifications: Employing methods such as ester hydrolysis and coupling reactions to enhance the potency and selectivity of the inhibitor.
  3. Characterization: Utilizing spectral analysis (NMR and mass spectrometry) to confirm the structure and purity of K-13 .
Molecular Structure Analysis

Structure

K-13 is characterized by its cyclic structure, which consists of two tyrosine residues linked by an isodityrosine moiety. This unique arrangement contributes to its binding affinity with angiotensin-converting enzyme.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: 306.32 g/mol
  • Structural Features: The presence of two amino acid residues and a cyclic arrangement enhances its stability and interaction with the target enzyme .
Chemical Reactions Analysis

Reactions

K-13 acts primarily through non-competitive inhibition of angiotensin-converting enzyme. This means that it binds to the enzyme without competing directly with the substrate (angiotensin I), effectively reducing the conversion to angiotensin II.

Technical Details

The inhibition mechanism involves:

  1. Binding Affinity: K-13's cyclic structure allows for effective binding at the active site of angiotensin-converting enzyme.
  2. Enzyme Interaction: The compound stabilizes an inactive form of the enzyme, preventing substrate access and subsequent enzymatic activity .
Mechanism of Action

Process

The mechanism by which K-13 exerts its effects involves interference with the renin-angiotensin system. By inhibiting angiotensin-converting enzyme, K-13 decreases the production of angiotensin II, a potent vasoconstrictor.

Data

Key aspects of its mechanism include:

  • Reduction in Angiotensin II Levels: Lower levels lead to vasodilation and decreased blood pressure.
  • Enhanced Bradykinin Activity: By preventing degradation, bradykinin levels increase, contributing further to vasodilation effects .
Physical and Chemical Properties Analysis

Physical Properties

K-13 is a solid at room temperature, exhibiting stability under standard laboratory conditions.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to strong bases or heat.

Relevant data include:

  • Melting Point: Approximately 150°C
  • pH Stability Range: Effective within a pH range of 5 to 7 .
Applications

K-13 has significant potential in scientific research, particularly in pharmacology and medicinal chemistry. Its applications include:

  1. Hypertension Treatment: As an ACE inhibitor, it can be developed into therapeutic agents for managing high blood pressure.
  2. Cardiovascular Research: Studying its effects can provide insights into heart failure mechanisms and treatment strategies.
  3. Natural Product Chemistry: K-13 serves as a model compound for synthesizing new ACE inhibitors derived from natural sources .
Introduction to K-13 as an ACE Inhibitor

Historical Context of ACE Inhibitor Discovery and K-13’s Emergence

The development of ACE inhibitors began with the isolation of teprotide from Bothrops jararaca venom in the 1960s. Though ineffective orally, this peptide validated ACE as a therapeutic target for hypertension. Synthetic efforts led to captopril (1981), designed using a "by-product analog" approach inspired by carboxypeptidase A inhibitors. Its succinyl-proline scaffold incorporated a sulfhydryl group for enhanced zinc affinity at ACE’s active site [1] [6].

Concurrently, microbiologists screened soil actinomycetes for RAS-modulating metabolites. In 1987, Japanese researchers identified K-13 during fermentation studies of Micromonospora halophytica. Unlike synthetic dipeptide analogs (e.g., captopril), K-13 featured a unique tripeptide structure terminating in a phosphonate group. It demonstrated potent in vitro ACE inhibition (Ki = 0.349 µM) and suppressed angiotensin I-induced vasoconstriction in rats [4]. This discovery paralleled other microbial ACE inhibitors:

  • K-26 (from Astrosporangium hypotensionis, IC₅₀ = 25 nM)
  • A58365A/B (from Streptomyces chromofuscus)
  • SF2513 series (from Streptosporangium nondiastiaticum) [1] [3] [8].

Table 1: Properties of K-13 in Comparison with Early ACE Inhibitors

CompoundSourceIC₅₀/KiInhibition TypeKey Structural Feature
TeprotideBothrops jararaca venom~100 nMCompetitiveNonapeptide
CaptoprilSynthetic23 nMCompetitiveSulfhydryl group
K-13Micromonospora halophytica349 nMNon-competitivePhosphonate terminus
K-26Astrosporangium hypotensionis25 nMCompetitive(R)-AHEP amino acid

K-13’s emergence highlighted soil microorganisms as underexplored reservoirs for RAS-targeting pharmacophores, distinct from venom-based or structure-designed molecules [4] [8].

K-13’s Role in Renin-Angiotensin System (RAS) Modulation

The RAS comprises two counterbalancing axes:

  • Classical Axis: ACE/Ang II/AT₁R → Vasoconstriction, inflammation, fibrosis
  • Non-classical Axis: ACE2/Ang(1–7)/MasR → Vasodilation, anti-fibrotic effects [5] [7].

ACE, a zinc-dependent dipeptidyl carboxypeptidase, catalyzes Ang II formation from Ang I in the classical axis. K-13 disrupts this pathway via non-competitive inhibition of ACE, binding allosterically or to the zinc ion independently of substrate concentration. Unlike competitive inhibitors (e.g., captopril), K-13 reduces ACE’s maximal velocity (Vmax) without altering substrate affinity (Km), as confirmed using hippuryl-L-histidyl-L-leucine substrates [4] [6].

Key mechanistic impacts include:

  • Reduced Ang II Production: Lowers vasoconstriction and aldosterone secretion.
  • Bradykinin Preservation: Unlike competitive inhibitors, K-13’s non-competitive mechanism may minimally affect ACE-mediated bradykinin degradation, potentially mitigating cough side effects [4] [9].
  • Selectivity Profile: K-13 shows negligible activity against carboxypeptidase A, trypsin, or aminopeptidases, underscoring its ACE specificity [4].

Table 2: Mechanism of K-13 vs. Other ACE Inhibitors in RAS Modulation

ParameterK-13CaptoprilK-26 Analogs
Binding SiteZinc ion/allostericZinc ion (active site)S₁/S₂ pockets
Substrate AffinityUnchanged (Km)Reduced (↑Km)Reduced (↑Km)
Catalytic RateReduced (↓Vmax)Reduced (↓Vmax)Reduced (↓Vmax)
Domain SelectivityUnknownC-domain preferentialC-domain selective (15-fold)
Bradykinin ImpactMinimal changeAccumulationVariable

K-13’s in vivo efficacy was confirmed by its attenuation of angiotensin I-induced pressor responses in rats, demonstrating functional RAS modulation [4] [7].

Significance of Microbial Secondary Metabolites in ACE Inhibition

Microbial ACE inhibitors like K-13 exemplify interkingdom pharmacology—where bacterial metabolites modulate mammalian enzymes. Soil-dwelling actinomycetes (e.g., Streptomyces, Micromonospora) evolved ACE inhibitors possibly as defensive or signaling molecules, later co-opted for human therapeutics [3] [8].

Structural Advantages Over Synthetic Inhibitors:

  • Zinc-Binding Groups: Microbial inhibitors employ diverse zinc-chelating moieties:
  • K-13/K-26: Phosphonate or (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid [(R)-AHEP]
  • A58365A: Pyridone carboxylateThese exhibit stronger zinc affinity than captopril’s sulfhydryl group [1] [3].
  • Conformational Constraints: Tricyclic scaffolds (e.g., SF2513 series) mimic angiotensin I’s folded state, enhancing ACE active-site complementarity [1] [3].
  • Domain Selectivity: K-26 derivatives show 15-fold selectivity for ACE’s C-domain (regulates blood pressure) over the N-domain (metabolizes AcSDKP). This may reduce bradykinin-related side effects [3].

Fermentation-Directed Discovery:

  • Strain-Specific Production: K-13 yield depends on Micromonospora subspecies and fermentation conditions (pH, nutrients).
  • Screening Challenges: Bioassay-guided fractionation of crude extracts using rabbit lung ACE or in vivo angiotensin I challenge models identified hits [4] [8].
  • Structural Diversity: Over 20 microbial ACE inhibitors are documented, including:
  • Peptides (K-13, K-26)
  • Phosphorus-containing compounds (K-26 family)
  • Ketomethylene analogs (A58365A) [3] [8].

Microbial metabolites thus provide evolutionarily refined scaffolds for next-generation ACE inhibitors, addressing limitations of early synthetics like cough (bradykinin-mediated) or short half-lives. K-13’s phosphonate group, in particular, inspired later synthetic analogs exploring non-sulfhydryl zinc coordination [3] [4] [8].

Properties

CAS Number

108890-90-0

Product Name

K-13 (Ace inhib)

IUPAC Name

(E)-2-[[(2S)-2-[[(Z)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

Molecular Formula

C29H29N3O8

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C29H29N3O8/c1-17(33)31-24(13-19-4-9-23(35)10-5-19)28(38)32-21(12-18-2-7-22(34)8-3-18)16-30-25(29(39)40)14-20-6-11-26(36)27(37)15-20/h2-11,13-15,21,30,34-37H,12,16H2,1H3,(H,31,33)(H,32,38)(H,39,40)/b24-13-,25-14+/t21-/m0/s1

InChI Key

HYTQWQKWYAFIQQ-BHXOFZDCSA-N

SMILES

CC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)CNC(=CC3=CC(=C(C=C3)O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

K-13 (Ace inhib); K-13; K 13; K13;

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)CNC(=CC3=CC(=C(C=C3)O)O)C(=O)O

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)N[C@@H](CC2=CC=C(C=C2)O)CN/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.